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Compound of Interest
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Introduction

GZD856 is a potent, orally bioavailable dual inhibitor of Platelet-Derived Growth Factor
Receptor (PDGFR) alpha/beta and the Aberelson murine leukemia viral oncogene homolog 1
(Bcr-Abl) kinase, including the gatekeeper T3151 mutant.[1][2] The T315l mutation confers
resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) used in the
treatment of Chronic Myeloid Leukemia (CML), making GZD856 a promising therapeutic
candidate for overcoming acquired resistance. This technical guide provides an in-depth
overview of the chemical structure, properties, and mechanism of action of GZD856 in its
formic acid salt form, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

GZD856 formic is the formic acid salt of the GZD856 free base. The chemical structure of
GZD856 is presented below.

Chemical Structure of GZD856
Physicochemical Properties of GZD856 Formic

A comprehensive list of the physicochemical properties of GZD856 formic is provided in the
table below. The molecular weight of the formic acid salt is calculated from the molecular
weights of the GZD856 free base and formic acid.
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Property Value Reference
Chemical Name GZD856 formic [1]
CAS Number 1257628-64-0 (free base) [2]
Molecular Formula (Free Base) C20H27F3NeO [3]
Molecular Weight (Free Base) 532.57 g/mol
Molecular Formula (Formic
) CH20:2
Acid)
Molecular Weight (Formic
. 46.03 g/mol
Acid)
Molecular Weight (Formic Salt)  578.60 g/mol Calculated

Appearance Not publicly available
Solubility Not publicly available
pKa Not publicly available
Melting Point Not publicly available

Biological Activity and Mechanism of Action

GZD856 is a potent inhibitor of both PDGFRa/3 and Bcr-Abl kinases. Its mechanism of action
involves the competitive inhibition of ATP binding to the kinase domain of these receptors,

thereby blocking downstream signaling pathways that are crucial for cell proliferation and

survival.

Inhibitory Activity of GZD856

The inhibitory activity of GZD856 against its primary targets and various cancer cell lines is

summarized in the tables below.

Table 1: Kinase Inhibitory Activity of GZD856
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Target ICs0 (NM)
Bcr-Abl (native) 19.9
Bcr-Abl (T3151 mutant) 154
PDGFRa 68.6
PDGFRf 136.6

Data sourced from

Table 2: Anti-proliferative Activity of GZD856 in Leukemia Cell Lines

Cell Line Bcr-Abl Status ICs0 (NM)

K562 Bcr-Abl positive 2.2
Bcr-Abl positive, Imatinib-

K562R (Q252H) . 67.0
resistant
Bcr-Abl positive (ectopic

Ba/F3 WT ) 0.64
expression)
Bcr-Abl T315I positive (ectopic

Ba/F3 T315I _ 10.8
expression)

MOLT-4 Bcr-Abl negative 499.4

U937 Bcr-Abl negative 2001.0

Data sourced from

Signaling Pathways

GZD856 exerts its anti-cancer effects by inhibiting key signaling pathways downstream of Bcr-

Abl and PDGFR. The simplified representations of these pathways are depicted below.
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Caption: Simplified Bcr-Abl signaling pathway inhibited by GZD856.
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Caption: Simplified PDGFR signaling pathway inhibited by GZD856.
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Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and
further investigation of GZD856's biological activities.

Synthesis of GZD856 Formic

The synthesis of GZD856 free base has been described previously. A general procedure for the

formation of the formic acid salt is as follows:

Desolvelnl Add stoichiometric Stir at room Jducdlpiecipation Isolate the solid by
GZD856 Free Base suitable solvent |——#| P mebrgar 7 sy W (D (e.g., by adding a filtration Dry under vacuum GZD856 Formic Salt
(e.g., Ethanol) P non-solvent like ether)

Click to download full resolution via product page
Caption: General workflow for the preparation of GZD856 formic salt.
Bcr-Abl Kinase Inhibition Assay

A common method for assessing Bcr-Abl kinase activity is a non-radioactive, solid-phase assay
using a GST-CrkL fusion protein as a substrate.

e Materials:
o Recombinant Bcr-Abl kinase (or cell extracts from Bcr-Abl expressing cells like K562).
o GST-CrkL fusion protein immobilized on glutathione-agarose beads.
o Kinase buffer (50 mM Tris-HCI, pH 7.5, 10 mM MgClz, 1 mM DTT).
o ATP.
o GZD856 formic (or other inhibitors).
o Wash buffer (e.g., PBS with 0.1% Tween-20).

o SDS-PAGE reagents and equipment.
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o Anti-phosphotyrosine antibody.

o Secondary antibody (e.g., HRP-conjugated).

o Chemiluminescent substrate.

e Protocol:

Incubate the GST-CrkL beads with the Bcr-Abl kinase source in the kinase buffer.

[¢]

o Add ATP and varying concentrations of GZD856 formic.
o Incubate the reaction mixture at 37°C for 1 hour.
o Wash the beads extensively with wash buffer to remove ATP and unbound proteins.
o Elute the phosphorylated GST-CrkL from the beads.
o Separate the eluted proteins by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.
o Probe the membrane with an anti-phosphotyrosine antibody.
o Detect the signal using a secondary antibody and chemiluminescent substrate.
o Quantify the band intensities to determine the ICso of GZD856.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of GZD856 can be determined using a standard MTT assay.
o Materials:
o Leukemia cell lines (e.g., K562, Ba/F3).
o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

o 96-well plates.
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o GZD856 formic.

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS).

o Solubilization solution (e.g., DMSO or a solution of SDS in HCI).

e Protocol:

o Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well).

o Incubate for 24 hours to allow for cell attachment and recovery.

o Treat the cells with a serial dilution of GZD856 formic for 72 hours.

o Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Add 100 pL of solubilization solution to each well and incubate overnight to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the cell viability as a percentage of the untreated control and determine the I1Cso
value.

Western Blot Analysis of Downstream Signaling

Western blotting can be used to confirm the inhibition of Bcr-Abl downstream signaling by
GZD856.

o Materials:

o Bcr-Abl positive cells (e.g., K562).

o GZD856 formic.

o Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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o BCA protein assay Kit.
o SDS-PAGE reagents and equipment.
o PVDF membrane.

o Primary antibodies against p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g.,
GAPDH or B-actin).

o HRP-conjugated secondary antibodies.

o Chemiluminescent substrate.

e Protocol:

o Treat K562 cells with varying concentrations of GZD856 formic for a specified time (e.g.,
4 hours).

o Lyse the cells and determine the protein concentration.

o Separate equal amounts of protein from each sample by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.

o Block the membrane with 5% BSA in TBST.

o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detect the chemiluminescent signal using an imaging system.

o Analyze the band intensities to assess the dose-dependent inhibition of Crkl and STAT5
phosphorylation.

Conclusion
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GZD856 formic is a potent dual inhibitor of PDGFR and Bcr-Abl, demonstrating significant
activity against the imatinib-resistant T3151 mutant. Its ability to block key signaling pathways
involved in cell proliferation and survival makes it a valuable tool for cancer research and a
promising candidate for the treatment of CML and other malignancies driven by these kinases.
The data and protocols presented in this technical guide provide a solid foundation for further
investigation into the therapeutic potential of GZD856.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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